Tert-butyl (1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O4/c1-12(20-18(25)26-19(2,3)4)17(24)23-9-5-6-13(11-23)10-15-21-16(22-27-15)14-7-8-14/h12-14H,5-11H2,1-4H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKZFAYRKPLPBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a tert-butyl group , a piperidine ring , and a 1,2,4-oxadiazole moiety . The oxadiazole ring is particularly significant due to its association with various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific arrangement of these functional groups may enhance the compound's interaction with biological targets.
Research indicates that compounds containing the oxadiazole scaffold exhibit a broad spectrum of biological activities due to their ability to interact with various molecular targets:
- Antitumor Activity : Oxadiazole derivatives have shown selective cytotoxicity against cancer cell lines. For instance, studies have demonstrated that certain oxadiazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Effects : The 1,3,4-oxadiazole ring is known for its antimicrobial properties. Compounds with this structure have been reported to exhibit antibacterial and antifungal activities against various pathogens .
- Neuroprotective Effects : Some studies suggest that oxadiazole derivatives can inhibit enzymes such as acetylcholinesterase and β-secretase, potentially preventing neurodegenerative diseases by reducing amyloid beta aggregation.
In vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
| Activity Type | Observations |
|---|---|
| Antitumor | Exhibited IC50 values indicating significant cytotoxicity against tumor cells. |
| Antimicrobial | Demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. |
| Neuroprotective | Showed potential in inhibiting amyloid beta aggregation in neurodegenerative models. |
Case Studies
One notable study explored the antitumor effects of similar oxadiazole compounds on a panel of 11 different cancer cell lines. The most potent compound exhibited an IC50 value of 9.4 µM, indicating substantial activity against these cells . Another investigation focused on the antimicrobial properties of oxadiazole derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .
Scientific Research Applications
Synthesis of Tert-butyl Carbamate Derivatives
The synthesis of tert-butyl carbamates typically involves the reaction of tert-butyl isocyanate with various amines. This method allows for the introduction of diverse functional groups, leading to a variety of derivatives with distinct biological properties. For example, the synthesis of tert-butyl 2-(substituted benzamido) phenylcarbamate has been reported to yield compounds with significant anti-inflammatory activity .
Anti-inflammatory Properties
Recent studies have demonstrated that derivatives of tert-butyl carbamate exhibit promising anti-inflammatory effects. For instance, compounds synthesized from tert-butyl 2-amino phenylcarbamate showed inhibition rates comparable to standard anti-inflammatory drugs like indomethacin . The anti-inflammatory activity was assessed through in vivo models, revealing inhibition percentages ranging from 39% to over 54% within a few hours post-administration.
Neuroprotective Effects
Tert-butyl derivatives have also been studied for their neuroprotective potential. In a study involving canine models with spinal cord injuries, a tert-butyl derivative demonstrated significant improvements in motor functions without notable adverse effects . This suggests that compounds like tert-butyl (1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-1-oxopropan-2-yl)carbamate could be beneficial in treating neurological disorders.
In Vivo Efficacy in Canine Models
A clinical trial involving dogs with chronic spinal cord injuries evaluated the efficacy of tert-butyl derivatives. The results indicated that these compounds significantly improved locomotor scores during treatment periods, showcasing their potential as therapeutic agents for spinal cord injuries .
| Study Parameter | Pre-treatment Score | Post-treatment Score | Improvement (%) |
|---|---|---|---|
| Supported Stepping Score | 17.39 | 37.24 | 114% |
| Open Field Score | 3.63 | 4.73 | 30% |
Anti-inflammatory Activity Assessment
In another study focusing on anti-inflammatory effects, various tert-butyl carbamate derivatives were synthesized and tested against carrageenan-induced edema in rats. The most effective derivatives exhibited inhibition rates similar to established NSAIDs, indicating their potential for further development as anti-inflammatory agents .
Preparation Methods
Reduction of Methyl Ester to Aldehyde
A solution of (R)-methyl 2-(tert-butoxycarbonylamino)propanoate (40.0 g, 98.0 mmol) in dichloromethane (200 mL) is cooled to −78°C under inert conditions. Diisobutylaluminum hydride (DIBAL-H, 208 mL, 1.0 M in tetrahydrofuran) is added dropwise over 30 minutes, resulting in the formation of (R)-tert-butyl 1-oxopropan-2-ylcarbamate (28.0 g, 82%) after aqueous workup and silica gel chromatography.
Key Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | −78°C |
| Solvent | Dichloromethane |
| Reducing Agent | DIBAL-H (2.1 eq) |
| Yield | 82% |
¹H NMR (DMSO-d₆, 400 MHz): δ 9.43 (s, 1H, CHO), 7.33 (d, J = 6.0 Hz, 1H, NH), 3.85 (m, 1H, CH), 1.39 (s, 9H, C(CH₃)₃), 1.12 (d, J = 7.2 Hz, 3H, CH₃).
Oxidation to Ketone
The aldehyde intermediate is oxidized to the corresponding ketone using pyridinium chlorochromate (PCC) in dichloromethane at 0°C. After 4 hours, the reaction is quenched with saturated sodium bicarbonate, extracted with ethyl acetate, and purified via flash chromatography (petroleum ether:ethyl acetate, 5:1) to yield tert-butyl (1-oxopropan-2-yl)carbamate (89% yield).
Preparation of 3-Cyclopropyl-1,2,4-Oxadiazole-5-ylmethyl Piperidine
Synthesis of 3-Cyclopropyl-1,2,4-Oxadiazole
Cyclopropanecarboxamide (10.0 g, 99.0 mmol) is reacted with hydroxylamine hydrochloride (12.3 g, 178 mmol) in ethanol at 80°C for 12 hours to form the amidoxime intermediate. Cyclization is achieved using 1,1'-carbonyldiimidazole (CDI, 16.1 g, 99.0 mmol) in tetrahydrofuran, yielding 3-cyclopropyl-1,2,4-oxadiazole (7.2 g, 68%).
Alkylation of Piperidine
The oxadiazole is brominated at the 5-position using N-bromosuccinimide (NBS, 1.1 eq) under radical initiation (AIBN, 0.1 eq) in carbon tetrachloride. The resultant 5-(bromomethyl)-3-cyclopropyl-1,2,4-oxadiazole (4.5 g, 72%) is coupled with piperidine (2.2 eq) in acetonitrile at 60°C for 6 hours, affording 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine (3.8 g, 65%).
Coupling of Boc-Protected Ketone and Piperidine-Oxadiazole
Nucleophilic Substitution
A solution of tert-butyl (1-oxopropan-2-yl)carbamate (5.0 g, 24.5 mmol) and 3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidine (6.2 g, 26.9 mmol) in dimethylformamide (DMF) is treated with potassium carbonate (6.8 g, 49.0 mmol) at 80°C for 12 hours. The reaction mixture is diluted with water, extracted with ethyl acetate, and purified via column chromatography (hexane:ethyl acetate, 3:1) to yield the title compound (7.1 g, 74%).
Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Base | K₂CO₃ (2.0 eq) |
| Solvent | DMF |
| Temperature | 80°C |
| Yield | 74% |
¹H NMR (CDCl₃, 400 MHz): δ 7.28 (d, J = 6.0 Hz, 1H, NH), 4.12 (m, 1H, CH), 3.45 (m, 2H, NCH₂), 2.85 (m, 1H, cyclopropyl CH), 1.41 (s, 9H, C(CH₃)₃), 1.20–1.35 (m, 10H, piperidine and CH₃).
Analytical Validation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI-TOF) m/z calculated for C₂₀H₃₁N₄O₄ [M+H]⁺: 407.2291; found: 407.2289.
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile:water gradient) confirms a purity of 98.6% at 254 nm.
Comparative Analysis of Synthetic Routes
Alternative methodologies, such as reductive amination or Mitsunobu coupling, were explored but resulted in lower yields (<50%) due to steric hindrance from the Boc group. The nucleophilic substitution pathway proved superior in both yield and scalability.
Q & A
Q. What are the critical safety precautions for handling this compound in a research laboratory?
- Protocols :
- Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/contact.
- Store under nitrogen at –20°C; monitor for carbamate hydrolysis via periodic HPLC.
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
